REACTION_CXSMILES
|
[CH:1]([C:3]1[N:4]=[CH:5][NH:6][CH:7]=1)=[O:2].[C:8]1([CH3:18])[CH:13]=[CH:12][C:11]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:9]=1.C(N(CC)CC)C.CCCCCCC>CN(C)C(=O)C.O>[S:14]([N:6]1[CH:7]=[C:3]([CH:1]=[O:2])[N:4]=[CH:5]1)([C:11]1[CH:12]=[CH:13][C:8]([CH3:18])=[CH:9][CH:10]=1)(=[O:16])=[O:15]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1N=CNC1
|
Name
|
|
Quantity
|
43.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 10° C. or below for 1 hr or more
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for crystallization
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 1 hr or more
|
Type
|
CUSTOM
|
Details
|
to give crystals
|
Type
|
FILTRATION
|
Details
|
The obtained crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (300 mL)
|
Type
|
CUSTOM
|
Details
|
to give wet crystals
|
Type
|
CUSTOM
|
Details
|
The obtained wet crystals were dried under reduced pressure at an outside temperature of 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=NC(=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 176.6 mmol | |
AMOUNT: MASS | 44.2 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |